molecular formula C22H16ClF2N3O3S B2697732 N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252822-80-2

N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2697732
CAS No.: 1252822-80-2
M. Wt: 475.89
InChI Key: OMJINCGQLOBZIH-UHFFFAOYSA-N
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Description

The compound “N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-1-yl ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core structure would be substituted with acetamide, fluorophenyl, and chlorofluorophenyl groups .

Scientific Research Applications

Imaging and Radioligand Synthesis

This compound is part of a class of chemicals used in the synthesis of radioligands for positron emission tomography (PET). Specifically, it's related to the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. These radioligands are crucial for in vivo imaging, allowing researchers to visualize and quantify biological processes non-invasively (Dollé et al., 2008).

Antitumor Potential

The compound's structure is similar to those being investigated for their antitumor properties. For instance, acyclonucleoside hydroxamic acids with similar structures have been synthesized as potential antitumor agents, targeting ribonucleotide reductase for cancer treatment (Farr et al., 1989). Additionally, derivatives of thieno[3,2-d]pyrimidine, a core component of the compound, have been synthesized and evaluated for their potent anticancer activities on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Neuroinflammation Studies

Related compounds have been developed as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker for neuroinflammatory processes. These ligands are useful in studying neurodegenerative disorders and neuroinflammation through imaging techniques like PET (Damont et al., 2015).

Antimicrobial Applications

N-substituted phenyl acetamides, closely related in structure to the compound , have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown potency against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Kerru et al., 2019).

Anti-Inflammatory Research

Derivatives of the compound with similar chemical structures have been synthesized and evaluated for their anti-inflammatory activity. Such research is crucial in developing new therapeutic agents for treating inflammation-related diseases (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological targets via the thiophene ring or the halogen substituents, but this would depend on the specific context .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O3S/c23-15-9-13(5-6-17(15)25)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-14-3-1-2-4-16(14)24/h1-9,18,20H,10-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMMPOVEADTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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